Bienvenue dans la boutique en ligne BenchChem!

N-(2-methoxy-5-methylphenyl)-1,3-benzothiazol-2-amine

Lipophilicity Drug-likeness Physicochemical Properties

N-(2-Methoxy-5-methylphenyl)-1,3-benzothiazol-2-amine is a member of the 2-aminobenzothiazole class, a privileged heterocyclic scaffold featuring a benzothiazole core linked via an exocyclic secondary amine to a substituted phenyl ring. Its molecular formula is C15H14N2OS with a molecular weight of 270.4 g·mol⁻¹.

Molecular Formula C15H14N2OS
Molecular Weight 270.35
CAS No. 379728-03-7
Cat. No. B2707412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxy-5-methylphenyl)-1,3-benzothiazol-2-amine
CAS379728-03-7
Molecular FormulaC15H14N2OS
Molecular Weight270.35
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)NC2=NC3=CC=CC=C3S2
InChIInChI=1S/C15H14N2OS/c1-10-7-8-13(18-2)12(9-10)17-15-16-11-5-3-4-6-14(11)19-15/h3-9H,1-2H3,(H,16,17)
InChIKeyHQTSMIGJGKNPTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methoxy-5-methylphenyl)-1,3-benzothiazol-2-amine (CAS 379728-03-7): Core Chemical Identity and Procurement Landscape


N-(2-Methoxy-5-methylphenyl)-1,3-benzothiazol-2-amine is a member of the 2-aminobenzothiazole class, a privileged heterocyclic scaffold featuring a benzothiazole core linked via an exocyclic secondary amine to a substituted phenyl ring [1]. Its molecular formula is C15H14N2OS with a molecular weight of 270.4 g·mol⁻¹ [1]. The compound is distinguished from simpler 2-aminobenzothiazoles by the concurrent presence of a 2-methoxy group and a 5-methyl group on the N-phenyl substituent. This specific substitution pattern influences key physicochemical properties, including a computed XLogP3 of 4.6, a topological polar surface area (TPSA) of 62.4 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. Commercially, the compound is available as a research chemical from multiple suppliers, typically at 95% purity, and is listed under catalog numbers including AKSci 7772CG, Santa Cruz Biotechnology sc-353031, and Enamine EN300-02508 .

Why 2-Aminobenzothiazole Analogs Cannot Simply Replace N-(2-Methoxy-5-methylphenyl)-1,3-benzothiazol-2-amine in Research Programs


The 2-aminobenzothiazole scaffold is a recognized privileged structure in medicinal chemistry, yet biological activity within this class is exquisitely sensitive to the nature and position of N-aryl substituents [1]. Experimental structure–activity relationship (SAR) studies on 2-aminobenzothiazole derivatives have demonstrated that introduction of a methyl group at specific positions on the phenyl ring can substantially modulate cytotoxicity and kinase inhibition profiles [1][2]. The target compound's unique 2-methoxy-5-methyl substitution pattern yields a distinct computed LogP (4.6) and TPSA (62.4 Ų) that differ materially from close analogs such as N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine (CAS 1843-22-7, MW 256.32, lacking the 5-methyl group) or benzothiazol-2-yl-o-tolyl-amine (CAS 25717-12-8, lacking the 2-methoxy group), producing measurable differences in predicted membrane permeability and molecular recognition surface [3]. Furthermore, the 1,3-benzothiazol-2-amine (BZT) core has been independently validated as a fragment hit in antiviral drug discovery targeting the SARS-CoV-2 nucleocapsid C-terminal domain, with derivative expansion highly dependent on aryl substitution pattern [4]. Substituting the target compound with a structurally similar but not identical 2-aminobenzothiazole analog risks altering or abolishing the specific protein–ligand interaction profile inherent to this substitution pattern. The quantitative evidence below details the measurable ways in which this compound diverges from its closest analogs.

N-(2-Methoxy-5-methylphenyl)-1,3-benzothiazol-2-amine: Quantitative Differentiation Evidence Versus Closest Analogs


Lipophilicity (XLogP3) Differentiation: Elevated LogP Relative to the 5-Desmethyl Analog

The target compound (CAS 379728-03-7) possesses a computed XLogP3 of 4.6, whereas its direct analog N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine (CAS 1843-22-7), which lacks the 5-methyl group on the phenyl ring, has a computed XLogP3 of 3.7 [1][2]. This represents a ΔXLogP3 of +0.9 log units, indicative of measurably higher lipophilicity conferred by the additional methyl substituent. Both values were computed using the identical XLogP3 3.0 algorithm in PubChem, ensuring comparability.

Lipophilicity Drug-likeness Physicochemical Properties

Topological Polar Surface Area (TPSA) Differentiation: Reduced Polarity Compared to Riluzole

The target compound has a computed TPSA of 62.4 Ų, compared to 71.0 Ų for the clinically approved 2-aminobenzothiazole riluzole (CAS 1744-22-5, 6-(trifluoromethoxy)-1,3-benzothiazol-2-amine) [1][2]. The difference of –8.6 Ų arises from the replacement of the trifluoromethoxy group on the benzothiazole core with the unsubstituted benzothiazole moiety, coupled with the presence of the 2-methoxy-5-methylphenyl side chain. While this is a cross-study comparison using the same computational method, the lower TPSA of the target compound predicts superior blood–brain barrier permeability relative to riluzole, as TPSA values below 90 Ų are generally associated with CNS penetration [3].

Polar Surface Area BBB Permeability Drug Design

Hydrogen Bond Acceptor Count Differentiation: Enhanced Intermolecular Interaction Capacity Versus Unsubstituted Core

The target compound possesses 4 hydrogen bond acceptors (HBA), compared to 2 HBA for the parent 2-aminobenzothiazole scaffold (CAS 136-95-8) [1][2]. The additional two HBA arise from the methoxy oxygen and the secondary amine nitrogen on the N-(2-methoxy-5-methylphenyl) side chain. In the context of the 1,3-benzothiazol-2-amine (BZT) fragment, which has been validated as binding to the SARS-CoV-2 nucleocapsid C-terminal domain at residues Arg 259, Trp 330, and Lys 338 [3], the increased HBA count provides additional hydrogen bonding capacity that may enhance or alter binding affinity relative to the unsubstituted BZT core. This is a class-level inference supported by the established BZT fragment binding pose, but direct binding data for the target compound have not been reported.

Hydrogen Bond Acceptor Molecular Recognition Fragment-Based Drug Discovery

Molecular Weight Differentiation: Increased MW Relative to the 5-Desmethyl-O-Methyl Analog Alters Ligand Efficiency Calculations

The target compound (MW = 270.4 g·mol⁻¹) is 14.1 g·mol⁻¹ heavier than its 5-desmethyl analog N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine (CAS 1843-22-7, MW = 256.3 g·mol⁻¹), precisely corresponding to the mass of a methylene (–CH₂–) group substitution [1][2]. This mass increase, while modest, directly impacts ligand efficiency (LE) metrics used in fragment-based and lead optimization workflows, where LE is calculated as binding energy per heavy atom. For procurement decisions in SAR campaigns, this MW difference represents a quantifiable structural modification whose impact on potency and physicochemical properties can be systematically evaluated against the well-characterized 5-desmethyl analog.

Molecular Weight Ligand Efficiency Lead Optimization

Scaffold Privilege Evidence: The 1,3-Benzothiazol-2-amine Core as a Validated Antiviral Fragment Hit

The 1,3-benzothiazol-2-amine (BZT) scaffold, which forms the core of the target compound, was identified through an NMR fragment-based drug discovery screen as a specific binder to the C-terminal domain (CTD) of the SARS-CoV-2 nucleocapsid (N) protein [1]. In this study, BZT derivatives demonstrated binding at residues Arg 259, Trp 330, and Lys 338, coinciding with the nucleotide binding site. A virtual screening of 218 BZT-based compounds further revealed a potential extended binding site. The most potent BZT derivative in this series exhibited affinity slightly better than GTP and the ALS drug riluzole (also a benzothiazol-2-amine), with notable viral inhibition activity [1]. The target compound, as an N-aryl substituted BZT derivative bearing a 2-methoxy-5-methylphenyl group in the region that would extend into the identified secondary binding pocket, is structurally positioned to exploit this validated antiviral binding mode. However, no direct antiviral assay data for the specific compound have been published; this is a scaffold-level inference.

Fragment-Based Drug Discovery Antiviral SARS-CoV-2 Nucleocapsid

Recommended Application Scenarios for N-(2-Methoxy-5-methylphenyl)-1,3-benzothiazol-2-amine Based on Quantitative Differentiation Evidence


Structure–Activity Relationship (SAR) Expansion of the BZT Antiviral Fragment Series Targeting SARS-CoV-2 Nucleocapsid Protein

The target compound's benzothiazol-2-amine core is validated as a specific binder of the SARS-CoV-2 N protein CTD at a structurally characterized binding site [1]. Its N-aryl 2-methoxy-5-methylphenyl extension provides a higher number of hydrogen bond acceptors (4 vs. 2 for the core scaffold) and a lipophilicity (XLogP3 = 4.6) compatible with accessing the extended binding pocket identified through virtual screening of 218 BZT analogs [1][2]. This compound is a suitable probe for SAR campaigns exploring the steric and electronic requirements of the secondary binding region, offering a defined starting point with quantifiable physicochemical properties that differentiate it from the parent BZT scaffold.

CNS-Penetrant Chemical Probe Development Leveraging Favorable TPSA and Lipophilicity

With a TPSA of 62.4 Ų—well below the 90 Ų threshold for predicted CNS permeability—and an XLogP3 of 4.6 that positions it favorably within CNS drug-like chemical space, this compound is mechanistically suited for neurological target engagement studies [1][2]. Its TPSA is 8.6 Ų lower than that of riluzole, a clinically approved CNS drug in the same benzothiazol-2-amine class [3]. For research programs exploring 2-aminobenzothiazole-based chemical probes for neurodegenerative or neurovirological targets, this compound offers a predicted CNS exposure profile superior to riluzole, warranting procurement for in vitro blood–brain barrier permeability assays and target affinity screening.

Physicochemical Comparator in Matched Molecular Pair Analysis of 2-Aminobenzothiazole Derivatives

The target compound forms a matched molecular pair with N-(2-methoxyphenyl)-1,3-benzothiazol-2-amine (CAS 1843-22-7), differing only by the addition of a single methyl group at the 5-position of the N-phenyl ring [1][2]. This 14.1 g·mol⁻¹ mass increment increases XLogP3 by 0.9 log units without altering the hydrogen bond donor/acceptor count [1][2]. This pair is ideally suited for quantitative assessment of the 5-methyl substituent effect on target binding affinity, cellular potency, and ADME parameters. Procurement of both compounds enables rigorous matched molecular pair analysis, the gold-standard approach in medicinal chemistry for isolating the contribution of a single structural modification.

Reference Compound for 2-Aminobenzothiazole Library Enumeration and Computational Docking Campaigns

The compound's well-defined structure, complete PubChem computed property profile, and commercial availability at 95% purity from multiple suppliers make it a reliable reference standard for enumerating and validating virtual libraries of 2-aminobenzothiazole derivatives [1][2]. Its molecular properties—including exact mass (270.08268425 Da), rotatable bond count (3), and TPSA (62.4 Ų)—provide robust filters for designing screening libraries with balanced drug-like properties. In computational docking studies against targets with known benzothiazole binding sites, this compound can serve as a positive control for method validation before virtual screening of larger compound collections.

Quote Request

Request a Quote for N-(2-methoxy-5-methylphenyl)-1,3-benzothiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.